molecular formula C21H24N2O2S B2624646 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851801-34-8

2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2624646
CAS No.: 851801-34-8
M. Wt: 368.5
InChI Key: RGMOFXBYLVCFCN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable electrophile.

    Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, or ion channel modulators. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one: Similar structure with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

The uniqueness of 2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-3-25-19-10-8-17(9-11-19)14-20(24)23-13-12-22-21(23)26-15-18-7-5-4-6-16(18)2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMOFXBYLVCFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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